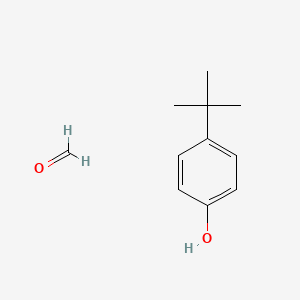

4-Tert-butylphenol; formaldehyde

描述

4-Tert-butylphenol; formaldehyde is a synthetic polymer formed by the reaction of formaldehyde with 4-(1,1-dimethylethyl)phenol. This compound is known for its use in various industrial applications due to its unique chemical properties, including its stability and resistance to various environmental factors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol typically involves the polymerization of formaldehyde with 4-(1,1-dimethylethyl)phenol under controlled conditions. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer structure is obtained .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where formaldehyde and 4-(1,1-dimethylethyl)phenol are mixed and reacted under controlled conditions. The process may involve continuous or batch processing, depending on the desired production scale and efficiency .

化学反应分析

Types of Reactions

4-Tert-butylphenol; formaldehyde can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.

Substitution: The polymer can undergo substitution reactions where specific atoms or groups in the polymer are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer .

科学研究应用

Adhesives and Sealants

4-Tert-butylphenol-formaldehyde resin is predominantly used in the formulation of adhesives. It is particularly effective in bonding materials such as:

- Leather : Commonly found in shoes, handbags, and belts.

- Rubber : Used in automotive applications for sealing and brake linings.

- Construction Materials : Employed in the production of laminated wood and plywood products .

Coatings

The resin is also a key ingredient in surface coatings, varnishes, and inks. It enhances durability and provides resistance to environmental factors, making it suitable for both indoor and outdoor applications .

Dermatological Testing

Due to its allergenic potential, 4-tert-butylphenol-formaldehyde resin is utilized in patch testing for diagnosing allergic contact dermatitis. This application is crucial for identifying sensitivities in patients, particularly those with recurrent dermatitis linked to exposure to products containing this resin .

Case Study: Allergic Reactions

A notable case involved a 6-year-old girl who developed dermatitis due to contact with orthopedic braces made from materials containing this resin. Patch testing confirmed the allergy, emphasizing the resin's ubiquity in everyday products . Another case highlighted a patient who developed vitiligo after prolonged exposure to an adhesive containing 4-tert-butylphenol-formaldehyde resin during his work as an insulation installer .

Insulation Materials

In the manufacture of fiberglass and mineral fiber insulation, 4-tert-butylphenol-formaldehyde resin contributes to the structural integrity and thermal performance of insulation products. Its ability to bond fibers effectively enhances the overall performance of insulation systems used in construction .

Case Studies

Safety Considerations

While 4-tert-butylphenol-formaldehyde resin has beneficial applications, it poses health risks due to its allergenic properties. Individuals exposed may develop contact dermatitis or other allergic reactions, necessitating careful handling and labeling of products containing this compound .

作用机制

The mechanism of action of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its chemical structure, which allows it to interact with specific molecules and surfaces. These interactions can lead to changes in the physical and chemical properties of the materials it is combined with, making it useful in various applications .

相似化合物的比较

Similar Compounds

- Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol]

- Formaldehyde, polymer with 4-methylphenol

- 4-Tert-butylphenol; formaldehyde and 4,4’-(1-methylethylidene)bis[phenol]

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and resistance to environmental factors. This makes it particularly suitable for applications where durability and resistance are critical .

生物活性

4-Tert-butylphenol-formaldehyde (PTBP-F) resin is a synthetic polymer widely utilized in various industrial applications, including adhesives, coatings, and composites. This compound exhibits significant biological activity, particularly in its potential for allergenicity and toxicity. This article explores the biological implications of PTBP-F, supported by data tables, case studies, and research findings.

4-Tert-butylphenol is a phenolic compound that reacts with formaldehyde to form a resin. The synthesis typically involves a condensation reaction under acidic or basic conditions, leading to a thermosetting polymer that is resistant to heat and chemicals. The structure of PTBP-F can be represented as follows:

Allergenic Potential

PTBP-F has been identified as a contact allergen. A multicenter study indicated that out of 2504 patients tested for contact dermatitis, approximately 1.1% reacted positively to PTBP-F resin during patch testing. This suggests that PTBP-F can elicit allergic reactions in sensitized individuals .

Table 1: Summary of Patch Test Reactions to PTBP-F

| Study | Total Patients | Positive Reactions (%) | Notable Allergens |

|---|---|---|---|

| Isaksson et al. (2011) | 2504 | 1.1% | Formaldehyde, Colophonium |

| Research Study (2012) | 2259 | 1.2% | Myroxylon pereirae, Fragrance Mix I |

Toxicological Effects

Research indicates that exposure to PTBP-F can lead to various toxicological effects. Inhalation or dermal exposure may result in respiratory issues and skin sensitization. Formaldehyde, as a component of PTBP-F, is known for its irritant properties and potential carcinogenicity .

Table 2: Toxicological Profile of Formaldehyde

| Effect | Description |

|---|---|

| Irritation | Causes irritation to eyes, skin, and respiratory tract |

| Sensitization | Can lead to allergic contact dermatitis |

| Carcinogenicity | Classified as a probable human carcinogen by IARC |

Case Study 1: Allergic Contact Dermatitis

A patient exposed to PTBP-F developed allergic contact dermatitis characterized by erythema and pruritus upon re-exposure. Patch testing confirmed sensitization to both PTBP-F and formaldehyde .

Case Study 2: Occupational Exposure

In an occupational setting, workers exposed to PTBP-F reported respiratory symptoms consistent with formaldehyde exposure, including cough and wheezing. Monitoring revealed elevated levels of formaldehyde in the workplace atmosphere, correlating with the onset of symptoms .

Research Findings

Recent studies have highlighted the biological activity of PTBP-F beyond allergenicity:

- Antimicrobial Activity : Formaldehyde exhibits antimicrobial properties effective against bacteria and fungi at high concentrations (e.g., 4000 ppm against mycobacteria) .

- Metabolic Pathways : In humans, formaldehyde is metabolized quickly into formic acid, which is then excreted through urine. This rapid metabolism indicates that while formaldehyde is biologically active, it does not accumulate in the body .

属性

IUPAC Name |

4-tert-butylphenol;formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDOYVMSNJBLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-50-1, 68585-22-8, 26808-99-1 (magnesium salt), 25085-50-1 (Parent) | |

| Record name | p-tert-Butylphenol-formaldehyde copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with formaldehyde, magnesium complex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68585-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenolformaldehyde resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026808991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25085-50-1, 26808-99-1, 68130-76-7 | |

| Record name | p-tert-Butylphenolformaldehyde resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026808991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, morpholine-modified | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-butylphenol-formaldehyde copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。